2-[4-(2-Chlorophenyl)pyrazol-1-yl]benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2-[4-(2-Chlorophenyl)pyrazol-1-yl]benzoic acid” is a compound that belongs to the family of pyrazole derivatives . Pyrazoles are a family of five-membered nitrogen-containing heterocycles . The compound has a molecular weight of 188.18 .
Synthesis Analysis
The synthesis of pyrazole derivatives has been explored extensively and generally follows two pathways . The first procedure involves the initial formation of the pyrazole nucleus by reacting 1-3-dicarbonyl compounds with hydrazines . The second procedure involves forming a C–N and C–C bond by intramolecular [3+2] cycloaddition of 1,3-dipoles with 1,3-dipolarphiles .Molecular Structure Analysis
The molecular structure of “this compound” is characterized by a pyrazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It contains two nitrogen atoms, in which one nitrogen bears a hydrogen atom, and the other is called pyrrole type nitrogen .Chemical Reactions Analysis
Pyrazoles exhibit a broad range of chemical and biological properties . They are known for their reactivity and have been used as synthons in the development of new drugs . The reaction between the synthesized chalcones and hydrazine hydrate in acetic acid led to the synthesis of novel pyrazolines .Physical and Chemical Properties Analysis
The compound is a white or colorless solid . It is highly soluble in water and other polar solvents . The compound has a molecular weight of 188.18 .Scientific Research Applications
Organic Synthesis and Chemical Reactions
Pyrazole and its derivatives play a crucial role in organic synthesis, offering a platform for creating biologically important molecules. For example, the synthesis of fused pyrazole systems has been developed to produce new molecules via reactions involving dimethyl acetylenedicarboxylate, triphenylphosphine, and N-aminophthalimide, showcasing the versatility of pyrazole derivatives in constructing complex molecular architectures (Islami et al., 2004).
Pharmacology and Drug Design
In the pharmacological domain, pyrazole derivatives are investigated for their potential as drug candidates. The characterization of a potent and selective inhibitor of phosphodiesterase 9 (PDE9) exemplifies the therapeutic implications of these compounds. The inhibitor, a pyrazole derivative, has been evaluated for its efficacy in treating neurological conditions such as Alzheimer's disease, highlighting the compound's ability to penetrate cells and inhibit intracellular targets effectively (Wunder et al., 2005).
Material Science and Corrosion Inhibition
In materials science, pyrazole derivatives are explored for their corrosion inhibition properties. A study on mild steel coated with organic material containing pyrazole moiety demonstrates the potential of these compounds in protecting metals from corrosion in acidic mediums. This research shows that pyrazole derivatives can act as efficient mixed-type inhibitors, highlighting their applicability in extending the lifespan of metal structures (El Hajjaji et al., 2018).
Environmental Science
In environmental science, studies on benzotriazole and benzophenone UV filters, including those similar in structure to 2-[4-(2-Chlorophenyl)pyrazol-1-yl]benzoic acid, focus on their occurrence and impact in sediments and sewage sludge. These compounds, used as UV light filters and stabilizers, have been identified in various environmental samples, raising concerns about their potential estrogenic activity and environmental persistence (Zhang et al., 2011).
Future Directions
The pyrazole core is arousing widespread interest due to its presence in many biologically active compounds, making it an extensively studied five-membered heterocyclic ring . Therefore, this type of compound can be further studied . The derivatives of pyrazole show different biological activities and have become an important synthon in the development of new drugs .
Mechanism of Action
Target of Action
Compounds with similar structures have been found to interact with various proteins and enzymes, influencing their activity and function .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could potentially influence the action, efficacy, and stability of "2-[4-(2-chlorophenyl)-1H-pyrazol-1-yl]benzoic acid" . .
Properties
IUPAC Name |
2-[4-(2-chlorophenyl)pyrazol-1-yl]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11ClN2O2/c17-14-7-3-1-5-12(14)11-9-18-19(10-11)15-8-4-2-6-13(15)16(20)21/h1-10H,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZELQMCNBVYDFNI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CN(N=C2)C3=CC=CC=C3C(=O)O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.